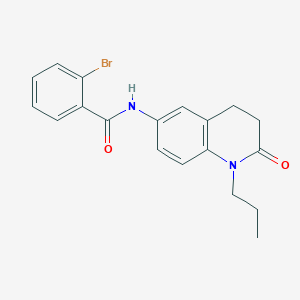

2-bromo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

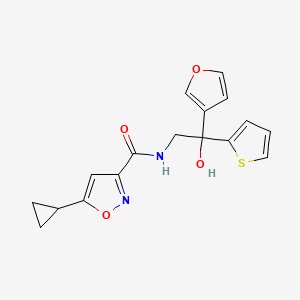

The specific synthesis method for this compound can vary based on laboratory conditions and requirements. Generally, it is synthesized through organic synthetic chemical reactions . Indole derivatives, which are structurally similar to this compound, are often synthesized for their diverse biological activities .Molecular Structure Analysis

The molecular structure of this compound is complex, containing a bromine atom, a propyl group, and a tetrahydroquinoline ring attached to a benzamide group. The structure can be viewed using specialized software .Chemical Reactions Analysis

The specific chemical reactions involving this compound can vary greatly depending on the context. As a versatile compound, it can participate in a variety of reactions, particularly in the field of organic synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can vary. It is generally a solid with photochemical properties, meaning it can undergo photo-induced reactions . The boiling point, density, and acidity coefficient (pKa) are predicted to be 394.5±27.0 °C, 1.167±0.06 g/cm3, and 14.89±0.46, respectively .Aplicaciones Científicas De Investigación

Antiviral and Cytotoxic Activities

Compounds similar to 2-bromo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide have been synthesized and evaluated for their antiviral and cytotoxic activities. For instance, a series of 2,3-disubstituted quinazolin-4(3H)-ones, structurally related to the compound of interest, showed distinct antiviral activity against Herpes simplex and vaccinia viruses, indicating potential applications in antiviral drug development (Selvam et al., 2010).

Synthetic Chemistry Applications

In synthetic chemistry, methods have been developed for the dimerization of aminoquinoline benzamides, which are structurally related to the compound . These methods involve cobalt-promoted reactions and highlight the compound's relevance in constructing complex molecular architectures (Grigorjeva & Daugulis, 2015).

Ligand Design for Receptor Studies

Tetrahydroisoquinolinyl benzamides, closely related to the target compound, have been synthesized and evaluated as ligands for σ receptors. These studies contribute to understanding receptor-ligand interactions and the development of potential therapeutic agents targeting σ receptors (Xu, Lever, & Lever, 2007).

Antimicrobial Activity

Research on quinazolinone derivatives, which share structural features with this compound, has demonstrated antimicrobial activity. These findings suggest potential applications in developing new antimicrobial agents (Patel, Mistry, & Desai, 2006).

Alkaloid Synthesis

The compound is also relevant to the synthesis of alkaloids, as demonstrated by the asymmetric syntheses of the Hancock alkaloid family, which rely on a similar tetrahydroquinoline core. This research underscores the compound's significance in synthesizing natural products and exploring their biological activities (Davies et al., 2018).

Safety and Hazards

As a chemical compound, it should be handled in the laboratory according to relevant safety procedures. Contact with skin, inhalation, or ingestion should be avoided, and protective equipment should be worn if necessary. Ventilation should be ensured during handling to avoid the production of harmful gases .

Direcciones Futuras

Propiedades

IUPAC Name |

2-bromo-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19BrN2O2/c1-2-11-22-17-9-8-14(12-13(17)7-10-18(22)23)21-19(24)15-5-3-4-6-16(15)20/h3-6,8-9,12H,2,7,10-11H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWXAKAPEAINXLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1,1'-Biphenyl]-4-yl-3-(4-phenoxyanilino)-1-propanone](/img/structure/B2569435.png)

![3-cinnamyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2569441.png)

![N'-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazinan-2-yl]methyl]-N-ethyloxamide](/img/structure/B2569444.png)

![1-(2-Methylphenyl)-5-[(3-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2569453.png)